molecular formula C9H21N3O B088484 N8-Acetylspermidine CAS No. 13431-24-8

N8-Acetylspermidine

Cat. No.: B088484
CAS No.: 13431-24-8
M. Wt: 187.28 g/mol
InChI Key: FONIWJIDLJEJTL-UHFFFAOYSA-N
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Description

N8-Acetylspermidine dihydrochloride is a polyamine compound that plays a significant role in various biological processes. It is a derivative of spermidine, which is essential for cell growth and differentiation. This compound is known for its regulatory effects on ischemic cardiac apoptosis and resultant cardiac dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: N8-Acetylspermidine dihydrochloride is synthesized through the acetylation of spermidine. The acetylation process involves the use of acetyl-coenzyme A as the acetyl donor. The reaction is catalyzed by spermidine N8-acetyltransferase, a nuclear enzyme associated with chromatin .

Industrial Production Methods: Industrial production of this compound dihydrochloride typically involves the large-scale acetylation of spermidine using acetyl-coenzyme A. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: N8-Acetylspermidine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biomarker in Cardiovascular Diseases

N8-Acetylspermidine has been identified as a mechanistic biomarker for ischemic cardiomyopathy. A study involving 474 patients with coronary artery disease showed that levels of this compound were significantly higher in patients with ischemic cardiomyopathy compared to those without it. The findings indicated that elevated levels of this compound were associated with increased mortality and incident heart failure, establishing its potential as a predictive biomarker for adverse cardiovascular outcomes .

Table 1: this compound Levels in Ischemic Cardiomyopathy

Patient GroupThis compound Level (nmol/L)Significance
Ischemic Cardiomyopathy10.39 (IQR: 7.21-17.75)p < 0.001
Non-Ischemic Coronary Artery Disease8.29 (IQR: 5.91-11.42)

Role in Cancer Research

This compound has been implicated in cancer metabolism and progression. Research indicates that it is enriched in certain cancer-associated fibroblast (CAF) models, suggesting its involvement in tumor microenvironments and cancer cell interactions . The metabolomic analysis revealed that this compound levels were altered in cancerous tissues, indicating its potential utility as a biomarker for colorectal cancer and pancreatic cancer .

Table 2: Alterations of this compound in Cancer Models

Cancer TypeObserved Changes in this compound LevelsImplications
Colorectal CancerIncreased levels in E-GM groupPotential biomarker for diagnosis
Pancreatic CancerAltered metabolism observedInsights into tumor metabolism

Enzymatic Activity Studies

The enzymatic activity of this compound is crucial for understanding its biological functions. Research has focused on the development of sensitive methods to quantify the activity of this compound deacetylase, an enzyme that converts this compound back to spermidine. This enzymatic pathway is essential for cellular processes such as growth and differentiation .

Table 3: Enzymatic Assays for this compound Deacetylase Activity

MethodologyKey Findings
LC-MS/MS QuantificationHigh sensitivity for low concentrations
Enzyme Kinetics AnalysisIdentified optimal conditions for activity

Clinical Implications and Future Directions

The diverse applications of this compound highlight its importance in both basic research and clinical settings. Its role as a biomarker for ischemic cardiomyopathy and its involvement in cancer metabolism suggest that further studies could lead to novel diagnostic tools and therapeutic targets.

Future Research Directions

  • Investigating the pathways of this compound synthesis and metabolism.
  • Exploring its role in other diseases beyond cardiovascular and cancer contexts.
  • Developing targeted therapies that modulate polyamine metabolism.

Mechanism of Action

The mechanism of action of N8-Acetylspermidine dihydrochloride involves its role as a substrate for acetylspermidine deacetylase. This enzyme catalyzes the deacetylation of this compound back to spermidine. The exact molecular targets and pathways involved are not fully understood, but it is thought to function as an inhibitor of certain enzymes .

Comparison with Similar Compounds

Uniqueness: this compound dihydrochloride is unique due to its specific acetylation at the N8 position, which distinguishes it from other acetylated forms of spermidine. This unique modification affects its metabolic pathways and biological functions .

Biological Activity

N8-Acetylspermidine (N8AS) is a polyamine derivative that has garnered attention due to its biological significance, particularly in the context of ischemic cardiac conditions and its potential as a biomarker. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in health and disease.

This compound is synthesized through the acetylation of spermidine, a naturally occurring polyamine involved in cellular growth and function. The enzymatic pathways leading to its formation include the action of spermidine N8-acetyltransferase, which specifically acetylates the N8 position of spermidine. The resulting compound plays a critical role in various cellular processes, including gene expression regulation and apoptosis.

Enzymatic Activity:

  • This compound is metabolized by specific deacetylases, notably this compound deacetylase, which hydrolyzes it back to spermidine. This enzymatic activity is crucial for maintaining polyamine homeostasis within cells .

2. Biological Significance in Ischemic Conditions

Recent studies have identified N8AS as a significant biomarker in ischemic cardiomyopathy (ICM). Patients with ICM exhibit elevated levels of this compound, which correlate with adverse clinical outcomes such as increased mortality and heart failure incidence.

Key Findings:

  • In a study involving 474 patients with coronary artery disease, those with ICM had higher plasma levels of N8AS (10.39 nmol/L) compared to those without ICM (8.29 nmol/L) (P < 0.001) .
  • Higher levels of N8AS were associated with a hazard ratio (HR) of 1.48 for all-cause mortality and an HR of 4.16 for incident heart failure in patients without baseline heart failure .

3. Mechanistic Insights into Cardiac Dysfunction

This compound's role in cardiac apoptosis has been elucidated through various preclinical studies. It is implicated in the regulation of cardiomyocyte cell death during ischemic events, suggesting that it may serve as a therapeutic target for preventing cardiac dysfunction.

Mechanisms:

  • Polyamines are known to stabilize nucleic acids and modulate gene expression; thus, N8AS may influence cellular responses to stress by altering apoptotic pathways.
  • Pharmacological depletion of polyamines has demonstrated protective effects against ischemia-induced apoptosis in cardiomyocytes .

4. Inhibitory Activity Against Enzymes

Research into the inhibitory properties of this compound analogues has revealed their potential as therapeutic agents against specific enzymes involved in polyamine metabolism.

Inhibition Studies:

  • A series of synthesized this compound analogues were evaluated for their inhibitory potency against acetylpolyamine amidohydrolase (APAH). Some compounds exhibited nanomolar inhibitory activity, indicating their potential utility in modulating polyamine levels therapeutically .

5. Summary of Research Findings

The biological activity of this compound underscores its importance as both a biomarker and a potential therapeutic target in ischemic heart disease. The following table summarizes key research findings related to its biological significance:

Study Population Key Findings Outcome Measures
474 CAD patientsHigher N8AS levels in ICM vs non-ICM (10.39 vs 8.29 nmol/L)Mortality, heart failure incidence
Independent cohortHigher N8AS associated with increased mortality (HR 1.48)All-cause mortality
Synthesis studyNanomolar inhibition by certain analogues against APAHEnzyme inhibition

Properties

IUPAC Name

N-[4-(3-aminopropylamino)butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONIWJIDLJEJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34450-15-2 (di-hydrochloride)
Record name N(8)-Acetylspermidine
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DSSTOX Substance ID

DTXSID60158637
Record name N(8)-Acetylspermidine
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13431-24-8, 34450-15-2
Record name N8-Acetylspermidine
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Record name N(8)-Acetylspermidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(8)-Acetylspermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N8-Acetylspermidine dihydrochloride
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Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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